![molecular formula C15H13N3O2 B2359797 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide CAS No. 1147694-10-7](/img/structure/B2359797.png)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide
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Description
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide” is an organic compound . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Scientific Research Applications
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
This compound is involved in the novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The process uses methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Antimicrobial and Antiviral Activities
Pyridine compounds, including this one, have been tested on a panel of bacterial strains and yeasts for their antimicrobial and antiviral activities .
Inhibition of β-glucuronidase Activity
2-oxo-1,2,3,4-tetrahydropyrimidines, which can be synthesized using this compound, have been found to inhibit β-glucuronidase activity . This inhibition is identified as an important approach for the treatment of several diseases .
Antiproliferative Activity
The compound has been used in studies involving 59 cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors and human leukemia and melanoma .
Synthesis of Related Heterocycles
The compound has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
One-Pot Transformation
The compound has been used in a one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture .
Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized using this compound and were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Synthesis of Novel 4-(2-(6-amino-4-oxo-4,5-dihydro
The compound has been used in the synthesis of novel 4-(2-(6-amino-4-oxo-4,5-dihydro .
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-4-10-9-11(5-6-12(10)18-14)17-15(20)13-3-1-2-8-16-13/h1-3,5-6,8-9H,4,7H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPPANNGCNBQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide |
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